molecular formula C15H13NOS B015418 10-Propionylphenothiazine CAS No. 6622-75-9

10-Propionylphenothiazine

Cat. No.: B015418
CAS No.: 6622-75-9
M. Wt: 255.3 g/mol
InChI Key: NCDUBBOHHQXHIQ-UHFFFAOYSA-N
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Description

10-Propionylphenothiazine is a derivative of phenothiazine, characterized by the presence of a propionyl group at the tenth position of the phenothiazine ring.

Mechanism of Action

Target of Action

10-Propionylphenothiazine primarily targets Histamine H1 receptor , Muscarinic acetylcholine receptor , Alpha-1A adrenergic receptor , Dopamine D2 receptor , 5-hydroxytryptamine receptor 2A , and 5-hydroxytryptamine receptor 2C . These receptors play crucial roles in various physiological processes, including neurotransmission, immune response, and regulation of mood and cognition.

Mode of Action

This compound acts as an antagonist of the aforementioned receptors . By binding to these receptors, it inhibits their normal function, leading to a variety of physiological changes. For instance, its antihistamine effect is primarily responsible for its sedative properties .

Biochemical Pathways

This compound affects several biochemical pathways. It is known to inhibit enzymes in various intracellular biochemical pathways, including those activated by calmodulin . This inhibition can lead to a decrease in cell proliferation and inhibition of the P-glycoprotein transport function .

Pharmacokinetics

It is soluble in acetone, chloroform, dmso, and ethyl acetate , suggesting that it may have good bioavailability

Result of Action

The molecular and cellular effects of this compound’s action are diverse, given its wide range of targets. Its antagonistic action on various receptors can lead to changes in neurotransmission, immune response, and other physiological processes . It has been suggested as a potential cholinesterase inhibitor , which could have implications for the treatment of conditions like Alzheimer’s disease.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its solubility in various solvents suggests that it may be more effective in certain physiological environments . Additionally, factors such as pH, temperature, and the presence of other molecules could potentially affect its stability and action.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 10-Propionylphenothiazine typically involves the acylation of phenothiazine with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

Phenothiazine+Propionyl ChlorideAlCl3This compound+HCl\text{Phenothiazine} + \text{Propionyl Chloride} \xrightarrow{\text{AlCl}_3} \text{this compound} + \text{HCl} Phenothiazine+Propionyl ChlorideAlCl3​​this compound+HCl

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The process involves continuous monitoring of reaction parameters such as temperature, pressure, and reactant concentrations. The product is then purified using techniques like recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 10-Propionylphenothiazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or peracids are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Halogenating agents or nitrating agents are used under controlled conditions.

Major Products Formed:

Scientific Research Applications

10-Propionylphenothiazine has found applications in various scientific research fields:

Comparison with Similar Compounds

    Phenothiazine: The parent compound, known for its antipsychotic properties.

    Chlorpromazine: A widely used antipsychotic drug.

    Trifluoperazine: Another phenothiazine derivative with antipsychotic effects.

Comparison: 10-Propionylphenothiazine is unique due to the presence of the propionyl group, which modifies its pharmacological profile. Compared to phenothiazine, it has enhanced cholinesterase inhibitory activity. Unlike chlorpromazine and trifluoperazine, this compound is less commonly used in clinical settings but holds potential for future therapeutic applications .

Properties

IUPAC Name

1-phenothiazin-10-ylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NOS/c1-2-15(17)16-11-7-3-5-9-13(11)18-14-10-6-4-8-12(14)16/h3-10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCDUBBOHHQXHIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1C2=CC=CC=C2SC3=CC=CC=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90216416
Record name 10-Propionylphenothiazine
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Molecular Weight

255.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6622-75-9
Record name 1-(10H-Phenothiazin-10-yl)-1-propanone
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Record name 10-Propionylphenothiazine
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Record name 6622-75-9
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Record name 10-Propionylphenothiazine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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